N-benzyl-6,7-dimethoxyquinazolin-4-amine
Description
Properties
IUPAC Name |
N-benzyl-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-21-15-8-13-14(9-16(15)22-2)19-11-20-17(13)18-10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWVAEZYXLGVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237723 | |
| Record name | 6,7-Dimethoxy-N-(phenylmethyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21561-11-5 | |
| Record name | 6,7-Dimethoxy-N-(phenylmethyl)-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21561-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethoxy-N-(phenylmethyl)-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N Benzyl 6,7 Dimethoxyquinazolin 4 Amine
Foundational Synthetic Routes to the Quinazoline (B50416) Core from Precursors
The construction of the 6,7-dimethoxyquinazolin-4-amine (B1338742) framework relies on key cyclization strategies to form the bicyclic quinazoline ring system, followed by the strategic installation of the necessary functional groups.
Cyclization Reactions for Quinazoline Ring Formation
The formation of the quinazoline core is a critical step, and several named reactions are instrumental in this process. The Niementowski quinazoline synthesis is a widely used method that involves the condensation of anthranilic acids with amides to yield 4-oxo-3,4-dihydroquinazolines (quinazolinones). nih.govwikipedia.orgchemeurope.com This reaction, though effective, can require high temperatures and long reaction times. nih.gov A variation of this is the Niementowski modification of the Friedländer synthesis, which utilizes isatoic anhydride (B1165640) instead of anthranilic acid. nih.gov
Another foundational method is the Friedländer annulation, which typically involves the reaction of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive methylene (B1212753) group to form the quinoline (B57606) ring system. rsc.orgwikipedia.orgresearchgate.net While primarily used for quinolines, variations of this approach can be adapted for quinazoline synthesis. wikipedia.org These classical methods provide a reliable, albeit sometimes harsh, route to the fundamental quinazoline structure.
| Cyclization Reaction | Precursors | Product | Key Features |
| Niementowski Quinazoline Synthesis | Anthranilic acids and amides | 4-oxo-3,4-dihydroquinazolines | Commonly used, can require high temperatures. nih.govwikipedia.orgchemeurope.com |
| Niementowski modification of Friedländer | Isatoic anhydride and amides | Quinazolinone scaffold | A modification of the classic Niementowski reaction. nih.gov |
| Friedländer Annulation | 2-aminobenzaldehydes/ketones and methylene compounds | Quinolines (adaptable for quinazolines) | Versatile method for forming the heterocyclic ring. rsc.orgwikipedia.orgresearchgate.net |
Installation of Dimethoxy and 4-Amino Substituents
Once the quinazoline ring is formed, or by using appropriately substituted precursors, the dimethoxy and 4-amino groups are installed. The synthesis of 4-amino-6,7-dimethoxyquinazoline often starts from precursors like 3,4-dimethoxy benzaldehyde (B42025) or veratrole. google.com A common strategy involves the creation of a 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) intermediate. This intermediate is then selectively aminated at the 4-position. tandfonline.comresearchgate.net
The synthesis of the key intermediate 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) has been a focus of process development. tandfonline.com A typical route involves the reaction of a substituted anthranilic acid with sodium cyanate (B1221674) to form a 2,4-dihydroxyquinazoline, which is subsequently chlorinated with reagents like phosphorus oxychloride to give the 2,4-dichloro derivative. tandfonline.com Treatment of this dichloro intermediate with ammonia (B1221849) selectively substitutes the more reactive chlorine at the C-4 position to yield the 4-amino product. tandfonline.commdpi.com
Specific Synthetic Approaches to N-benzyl-6,7-dimethoxyquinazolin-4-amine
With the foundational 6,7-dimethoxyquinazolin-4-amine core in hand, the final step is the introduction of the benzyl (B1604629) group at the 4-amino position. This can be achieved through direct benzylation or as part of a convergent synthesis.
Direct N-Benzylation Strategies
Direct N-benzylation involves the reaction of a pre-formed 4-aminoquinazoline derivative with a benzylating agent. For instance, N-(substituted benzyl) propan-1-amines have been reacted with 2-chloro-6,7-dimethoxyquinazolin-4-amine in a refluxing solvent like isoamyl alcohol to produce N-benzylated quinazoline derivatives. sapub.org Similarly, the reaction of 4-chloroquinazolines with various amines, including benzylamines, is a common method for preparing 4-aminoquinazoline derivatives. mdpi.combeilstein-journals.org The choice of solvent and base is crucial for optimizing the yield and selectivity of these N-benzylation reactions. ppublishing.org
Multistep Convergent Synthesis Methodologies
Convergent synthesis offers an alternative approach where the benzylamine (B48309) moiety and the quinazoline core are prepared separately and then coupled in a final step. This strategy is particularly useful for creating a library of analogs. A common convergent approach involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloro-6,7-dimethoxyquinazoline (B18312) and benzylamine or a substituted benzylamine. researchgate.netmdpi.com This reaction is highly regioselective for the 4-position of the quinazoline ring. mdpi.com The synthesis of various 4-anilinoquinazolines, which are structurally related to N-benzyl derivatives, extensively uses this coupling strategy between a 4-chloroquinazoline (B184009) and an aniline (B41778) derivative. beilstein-journals.orgnih.gov
| Synthetic Approach | Key Intermediates | Reaction Type | Advantages |
| Direct N-Benzylation | 4-amino-6,7-dimethoxyquinazoline, Benzyl halide/aldehyde | Nucleophilic substitution / Reductive amination | Fewer steps if starting material is available. sapub.orgppublishing.org |
| Convergent Synthesis | 4-chloro-6,7-dimethoxyquinazoline, Benzylamine | Nucleophilic aromatic substitution (SNAr) | Allows for late-stage diversification. researchgate.netmdpi.com |
Advanced and Sustainable Synthetic Innovations for this compound Production
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for quinazoline synthesis. magnusconferences.comresearchgate.net These innovations aim to reduce the use of hazardous solvents, decrease energy consumption, and utilize more sustainable catalysts.
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of quinazolines, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtandfonline.com This technique has been successfully applied to the Niementowski reaction and other cyclization strategies. nih.gov
The use of deep eutectic solvents (DES) and ionic liquids as green reaction media is another significant advancement. researchgate.nettandfonline.com These solvents are often biodegradable, have low vapor pressure, and can be recycled, making them attractive alternatives to volatile organic solvents. tandfonline.com
Furthermore, catalysis with earth-abundant and non-toxic metals is a key area of sustainable synthesis. Manganese-catalyzed reactions, for example, have been developed for the sustainable synthesis of quinazoline derivatives through acceptorless dehydrogenative annulation. nih.govacs.org Metal-free, multi-component reactions are also being explored to construct the quinazoline scaffold from simple and readily available starting materials in a more atom-economical fashion. rsc.org
Catalytic Strategies (e.g., Transition Metal Catalysis in Quinazoline Synthesis)
The construction of the quinazoline core and the subsequent introduction of the N-benzyl group often employ catalytic methods, with transition metal catalysis being a prominent strategy. nih.govfrontiersin.orgmdpi.com These catalytic systems offer significant advantages, including milder reaction conditions and enhanced efficiency. frontiersin.orgmdpi.com
Transition metals such as palladium, copper, iron, and cobalt have been extensively used in the synthesis of quinazoline derivatives. nih.govmdpi.comresearchgate.net For instance, copper-catalyzed methods have been developed for the synthesis of 4-aminoquinazolines. researchgate.net A plausible synthetic route to this compound would involve the initial synthesis of a 4-halo-6,7-dimethoxyquinazoline intermediate, followed by a nucleophilic substitution reaction with benzylamine. Transition metal catalysts can play a crucial role in this second step, facilitating the C-N bond formation.
A general and efficient procedure for the synthesis of N-substituted quinazolin-4-amines involves the reaction of a 4-chloroquinazoline with a primary amine. digitellinc.com In the case of this compound, the key intermediate, 2-chloro-6,7-dimethoxyquinazolin-4-amine, can be synthesized and subsequently reacted with benzylamine. sapub.org While the specific catalytic system for this exact transformation is not extensively detailed in the available literature, analogous reactions with other amines are well-documented, suggesting that catalysts like palladium or copper complexes could facilitate this coupling under milder conditions than traditional thermal methods.
The mechanism of such catalytic reactions typically involves the oxidative addition of the 4-haloquinazoline to the metal center, followed by coordination of the amine and subsequent reductive elimination to form the desired product and regenerate the catalyst.
Table 1: Examples of Transition Metal Catalysts in Quinazoline Synthesis
| Catalyst | Reactants | Product Type | Reference |
| Copper Bromide (CuBr) | 2-iodo/2-bromobenzimidamides, aldehydes, sodium azide | 4-aminoquinazolines | nih.gov |
| Iron(III) Chloride (FeCl₃) / Copper(I) Iodide (CuI) | o-halobenzonitriles, benzaldehydes, sodium azide | 2-phenylquinazolin-4-amines | nih.gov |
| Cobalt(II) Acetate (Co(OAc)₂) | 2-aminoaryl alcohols, nitriles | Quinazolines | organic-chemistry.org |
| Manganese oxide octahedral molecular sieve urea (B33335) (OMS-2-U) | N-phenyl amidines, benzyl alcohols | Quinazolines | nih.gov |
Green Chemistry Principles and Environmentally Benign Syntheses in Quinazoline Research
The principles of green chemistry are increasingly being applied to the synthesis of quinazoline derivatives to minimize environmental impact. tandfonline.com This involves the use of safer solvents, renewable starting materials, and energy-efficient processes. mdpi.com
One key aspect of green chemistry in this context is the development of metal-free synthetic routes. For example, a four-component procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide has been described under metal-free conditions. rsc.org Another approach involves the organocatalytic oxidation of o-aminobenzylamines and benzylamines using atmospheric oxygen. frontiersin.org
In the context of this compound synthesis, applying green chemistry principles could involve several strategies:
Use of Greener Solvents: Replacing hazardous solvents like DMF or isoamyl alcohol with more benign alternatives such as ethanol, water, or deep eutectic solvents. sapub.orgtandfonline.com
Catalyst-Free Reactions: Where possible, designing synthetic pathways that avoid the use of heavy metal catalysts.
Atom Economy: Utilizing multicomponent reactions that incorporate a high percentage of the starting material atoms into the final product, thus reducing waste.
For instance, a greener approach to the synthesis of the quinazolin-4(3H)-one core, a precursor to 4-aminoquinazolines, involves a one-pot, one-step reaction of anthranilic acid, amines, and an orthoester in a microwave reactor, often without the need for a catalyst. tandfonline.com
Microwave-Assisted Synthesis Applications for 4-Aminoquinazolines
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as reduced reaction times, increased yields, and often cleaner reaction profiles. nih.govnih.gov This technology has been successfully applied to the synthesis of 4-aminoquinazolines. nih.govnih.gov
A simple, efficient, and general method for the synthesis of N-aryl heterocyclic substituted-4-aminoquinazoline compounds from 4-chloroquinazoline and aryl heterocyclic amines under microwave irradiation has been developed. nih.gov This method significantly shortens the reaction time from hours to minutes compared to conventional heating methods. nih.gov
Applying this to the synthesis of this compound, a mixture of 4-chloro-6,7-dimethoxyquinazoline and benzylamine in a suitable solvent like 2-propanol could be irradiated in a microwave reactor. nih.gov This would be expected to dramatically reduce the reaction time compared to the conventional refluxing in isoamyl alcohol for 24 hours as reported for analogous compounds. sapub.org
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of 4-Aminoquinazolines
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 12 hours | 20 minutes | nih.gov |
| Solvent | 2-Propanol | 2-Propanol | nih.gov |
| Energy Source | Reflux (80 °C) | Microwave Irradiation (60W) | nih.gov |
| Yields | Generally lower | Generally higher | nih.gov |
Chromatographic and Spectroscopic Methodologies for Compound Synthesis Verification
The verification of the successful synthesis of this compound relies on a combination of chromatographic and spectroscopic techniques. These methods are essential for confirming the structure and purity of the final product.
Chromatographic Methods:
Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of the reaction. sapub.org By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., n-hexane:ethyl acetate), the disappearance of starting materials and the appearance of the product spot can be observed. sapub.org
Column Chromatography: Following the completion of the reaction, column chromatography is a standard method for the purification of the crude product. nih.gov Using a stationary phase like silica (B1680970) gel and an appropriate eluent, the desired compound can be separated from unreacted starting materials and byproducts. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound. nih.gov It provides quantitative information about the percentage of the desired product and any impurities present.
Spectroscopic Methods:
The structure of this compound is unequivocally confirmed using a suite of spectroscopic techniques. sapub.orgrjsocmed.comnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic peaks would be expected for N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching of the quinazoline ring, and C-O stretching of the methoxy (B1213986) groups. sapub.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This technique provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons of the quinazoline and benzyl rings, the methylene protons of the benzyl group, and the methyl protons of the two methoxy groups. sapub.org The chemical shifts and coupling patterns of these signals are diagnostic for the structure.
¹³C NMR: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum, further confirming the structure. tandfonline.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular formula of this compound (C₁₇H₁₇N₃O₂), which is 295.34 g/mol . sapub.org Fragmentation patterns can also provide additional structural information.
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Key Features |
| IR (KBr, cm⁻¹) | N-H stretching (~3300-3500), Aromatic C-H stretching (~3000-3100), Aliphatic C-H stretching (~2850-2950), C=N stretching (~1600-1650), C-O stretching (~1000-1300) |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals for aromatic protons (quinazoline and benzyl rings), singlet for the NH proton, singlet for the CH₂ protons of the benzyl group, two singlets for the OCH₃ protons. |
| MS (m/z) | Molecular ion peak at [M+H]⁺ = 296 |
Molecular Mechanisms of Action and Target Engagement of N Benzyl 6,7 Dimethoxyquinazolin 4 Amine
In Vitro Biological Screening Methodologies for Quinazoline (B50416) Derivatives
The initial evaluation of the biological activity of quinazoline derivatives like N-benzyl-6,7-dimethoxyquinazolin-4-amine relies on a variety of in vitro screening methodologies. These assays are designed to assess the compound's effects on cellular processes, most commonly cell viability and proliferation, especially in the context of anticancer drug discovery.
A primary and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govresearchgate.net This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In this test, mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells. This method is frequently employed to determine the cytotoxic effects of quinazoline compounds on various cancer cell lines and to calculate the IC50 value, which is the concentration of a drug that inhibits cell proliferation by 50%. nih.govresearchgate.net
Beyond general cytotoxicity, more specific enzymatic assays are used to screen for inhibitors of particular targets. For instance, to evaluate quinazoline derivatives as potential protein kinase inhibitors, enzyme-linked immunosorbent assays (ELISAs) can be utilized. nih.gov These assays can quantify the activity of a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, in the presence of varying concentrations of the inhibitor. nih.gov Such targeted screening approaches are essential for identifying compounds with specific mechanisms of action.
In the search for novel anticancer agents, screening is often conducted against a panel of diverse cancer cell lines to assess the breadth of a compound's activity. nih.gov For example, new quinazolinone derivatives have been screened for cytotoxicity against human cancer cell lines such as HepG2 (liver carcinoma), MCF-7 (breast adenocarcinoma), and Caco-2 (colorectal adenocarcinoma). nih.gov This panel-based screening provides valuable preliminary data on the potential spectrum of antitumor activity.
Identification and Validation of Specific Molecular Targets
Following initial screening, identifying the precise molecular targets of a bioactive compound is a critical step. For quinazoline derivatives, this involves a combination of biochemical, biophysical, and computational approaches to pinpoint the enzymes, receptors, or other proteins with which the compound interacts. The 6,7-dimethoxyquinazoline (B1622564) core is a well-established pharmacophore that interacts with numerous biological targets. nih.gov
The quinazoline scaffold is renowned for its role in the development of protein kinase inhibitors. nih.govmdpi.com Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of cancer. nih.gov Derivatives of the 4-anilinoquinazoline (B1210976) scaffold, which is structurally related to this compound, are known to target the ATP-binding site of kinases like EGFR, VEGFR-2, and others. mdpi.comsoton.ac.uk
Recent studies on 6,7-dimethoxy-4-anilinoquinazoline derivatives have identified potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). One methylbenzamide compound from this series demonstrated an IC50 value of 0.016 µM against VEGFR-2, which was more potent than the established drug Sorafenib (IC50 = 0.021 µM). mdpi.com Additionally, 4-anilinoquinolines featuring the 6,7-dimethoxy substitution pattern have been identified as potent and highly selective inhibitors of Cyclin G Associated Kinase (GAK). soton.ac.uk
Beyond kinases, other enzyme families are also targeted by related structures. Papaverine, an isoquinoline (B145761) derivative with a dimethoxybenzyl group, is a known specific inhibitor of Phosphodiesterase type 10A (PDE10A), with an IC50 value of 36 nM. nih.gov PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which are crucial second messengers in cellular signaling. nih.gov Given the structural similarities, this suggests that quinazoline derivatives could also be explored for PDE inhibitory activity. Another key enzyme class inhibited by 6,7-dimethoxyquinazoline analogues is the histone lysine (B10760008) methyltransferases, particularly G9a, which is involved in epigenetic regulation. nih.govlookchem.com
Table 1: Enzyme Inhibition Profile of Selected Quinazoline Derivatives and Related Compounds
| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |
|---|---|---|---|
| 6,7-dimethoxy-4-anilinoquinazoline derivative | VEGFR-2 | 0.016 µM | mdpi.com |
| Sorafenib (Reference) | VEGFR-2 | 0.021 µM | mdpi.com |
| Papaverine (Related Isoquinoline) | PDE10A | 36 nM | nih.gov |
| BIX-01294 (6,7-Dimethoxyquinazoline analogue) | G9a | Nanomolar to low micromolar range | nih.gov |
The 6,7-dimethoxyquinazoline nucleus is a key structural element for interacting with certain G protein-coupled receptors (GPCRs). Specifically, derivatives containing this scaffold have been extensively studied as antagonists of α1-adrenoceptors. These receptors are involved in physiological processes such as the regulation of blood pressure through vasoconstriction.
Research has shown that the 4-amino-6,7-dimethoxyquinazoline structure is crucial for high-affinity binding to α1-adrenoceptors. The structural elements, including the nitrogen-containing heterocyclic core and the methoxy (B1213986) substituents, allow the compound to engage in hydrogen bonding, electrostatic interactions, and hydrophobic contacts within the receptor's binding pocket. Crystallographic studies of related compounds in complex with their target proteins have helped to elucidate these specific binding interactions at the molecular level. The development of antihypertensive drugs like Doxazosin is based on this quinazoline core.
Protein-protein interactions (PPIs) represent a vast and challenging class of therapeutic targets that are crucial for nearly all cellular processes. ajwilsonresearch.comfrontiersin.org Small molecules that can modulate these interactions—either by inhibiting or stabilizing them—are of significant interest. nih.govresearchgate.net
Quinazoline derivatives have emerged as promising scaffolds for the development of PPI modulators. A notable example is RVX-208, a quinazoline compound that specifically targets the bromodomain-containing protein 3 (BRD3). nih.gov Bromodomains are protein modules that recognize acetylated lysine residues, a key interaction in the reading of epigenetic marks and the assembly of transcriptional machinery. By binding to the bromodomain, RVX-208 can disrupt the interaction between BRD3 and acetylated histones, thereby modulating gene transcription. nih.gov This demonstrates the potential of the quinazoline scaffold to serve as a framework for designing specific inhibitors for this important target class. nih.gov
Cellular Pathway Modulation and Downstream Signaling Events
The engagement of this compound and related compounds with their molecular targets initiates a cascade of downstream signaling events, leading to broad effects on cellular function. The modulation of key cellular pathways, particularly those involved in proliferation, survival, and cell cycle control, is a common outcome of treatment with bioactive quinazoline derivatives.
Compounds from this class have been shown to effectively intervene in critical cancer-related signaling pathways. For example, some quinazoline derivatives disrupt the Raf/MEK/ERK pathway, a central signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, promoting cell proliferation. nih.gov Others act as inhibitors of the PI3K/Akt/mTOR pathway, which is a crucial regulator of cell growth, survival, and metabolism that is frequently hyperactivated in cancer. nih.gov Furthermore, N-benzyl-N-methyldecan-1-amine, a structurally related benzylamine (B48309) derivative, has been shown to block inflammatory signaling pathways involving JNK, p38 MAPK, and NF-κB. frontiersin.org A derivative of N-benzyl-3,4,5-trimethoxyaniline was also found to activate the Hippo signaling pathway, a key regulator of organ size and cell proliferation, while inhibiting the PI3K pathway. researchgate.net
A frequent and significant consequence of cellular pathway modulation by quinazoline derivatives is the disruption of the cell division cycle. nih.govmdpi.comnih.gov Numerous studies have demonstrated that these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division and proliferation.
The most commonly observed effect is an arrest at the G2/M phase of the cell cycle. mdpi.comnih.gov This has been documented in various cancer cell models, including A549 non-small cell lung cancer cells, U937 human leukemia cells, and hepatocellular carcinoma cells. frontiersin.orgmdpi.comnih.gov This arrest prevents the cell from entering mitosis (M phase), effectively halting proliferation. The mechanism behind this G2/M arrest often involves the modulation of key regulatory proteins. For instance, some quinazoline-based aurora kinase inhibitors induce G2/M arrest by affecting proteins like cell division cycle 25c (cdc25c) and cyclin-dependent kinase cdc2, which are crucial for the G2/M transition. mdpi.com In some cases, prolonged cell cycle arrest can subsequently trigger apoptosis, or programmed cell death. nih.govmdpi.com While G2/M arrest is common, arrest at other phases, such as the G1 phase, has also been reported for certain derivatives. researchgate.net
Table 2: Effect of Quinazoline Derivatives and Related Compounds on Cell Cycle Progression
| Compound/Derivative | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Quinazolinone derivative (107) | A549 (Lung Cancer) | G2/M phase arrest | mdpi.com |
| Quinazoline derivative (04NB-03) | Hepatocellular Carcinoma cells | G2/M phase arrest | nih.gov |
| Quinazolin-4(3H)-one derivative (BIQO-19) | H1975 (Lung Cancer) | G2/M phase arrest | mdpi.com |
| N-benzyl-N-methyldecan-1-amine (BMDA) | U937 (Leukemia) | G2/M phase arrest | frontiersin.org |
| Quinazoline derivative (SM-8) | HT-29 (Colon Cancer) | G1 phase arrest | researchgate.net |
Apoptosis and Programmed Cell Death Pathway Interrogation by Quinazolines
Quinazoline derivatives are well-documented inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and eliminating cancerous cells. They can trigger this process through various molecular pathways, often by targeting key regulatory proteins. nih.gov
One of the primary mechanisms involves the inhibition of proteins that regulate cell survival and division, such as receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net By blocking the signaling cascades initiated by these kinases, quinazolines can halt pro-survival signals, leading to the activation of apoptotic pathways. Another significant mechanism is the disruption of microtubule dynamics. biomedres.us Several quinazoline compounds have been shown to bind to tubulin, interfering with the formation and breakdown of microtubules, which are essential for forming the mitotic spindle during cell division. researchgate.netnih.gov This interference leads to mitotic arrest, typically at the G2/M phase of the cell cycle, which subsequently triggers the intrinsic apoptotic cascade. nih.govnih.gov
The apoptotic process initiated by quinazolines often involves the activation of a cascade of enzymes called caspases. nih.gov Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways can be activated. For instance, some derivatives cause the upregulation of pro-apoptotic proteins like p53 and Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of key executioner caspases such as caspase-3 and caspase-9. nih.govrsc.org Studies on specific 6,7-dimethoxyquinazoline derivatives have confirmed their ability to induce apoptotic cell death in cancer cells. researchgate.net For example, one such derivative was shown to downregulate the β-catenin/TCF4 signaling pathway, leading to apoptosis in colorectal cancer cells. mdpi.com
Table 1: Investigated Apoptotic Mechanisms of Various Quinazoline Derivatives
| Derivative Class | Investigated Mechanism | Key Protein Targets | Outcome |
|---|---|---|---|
| 4-Anilinoquinazolines | Microtubule Disruption | Tubulin | G2/M Arrest, Caspase Activation |
| Quinazolinone Derivatives | Intrinsic Pathway Activation | p53, Bcl-2, Caspase-9 | Apoptosis Induction |
| 6,7-dimethoxyquinazolines | Signaling Pathway Inhibition | β-catenin, TCF4 | Apoptosis, Migration Inhibition |
| Quinazoline Hybrids | Cell Cycle Interruption | EGFR, VEGFR | G1 Arrest, ROS Accumulation |
Subcellular Localization and Compartmentalization Studies of Quinazoline Scaffolds
Understanding where a compound localizes within a cell is critical to elucidating its mechanism of action. Studies on quinazoline scaffolds have utilized their intrinsic fluorescence or the attachment of fluorescent probes to visualize their distribution within cellular compartments using techniques like confocal laser-scanning microscopy. researchgate.netnih.gov
The physicochemical properties of a specific quinazoline derivative, such as its lipophilicity and charge, heavily influence its ability to cross cellular membranes and its affinity for particular organelles. Research has shown varied localization patterns for different quinazoline compounds. For example, certain quinazoline-based fluorescent probes designed to target α1-Adrenergic receptors were observed primarily on the cell surface and in the cell plasma, consistent with the location of their target. nih.govnih.gov
Other studies have demonstrated that quinazoline derivatives can be designed to accumulate in specific organelles. By modifying the scaffold, researchers have created probes that selectively target and accumulate in mitochondria or lysosomes. researchgate.net This targeted delivery is crucial, as accumulation in the mitochondria could directly impact cellular metabolism and the intrinsic apoptosis pathway, while localization in the nucleus could suggest an interaction with DNA or nuclear proteins. rsc.org The ability to visualize a compound's location provides direct evidence of its potential sites of action and helps to correlate its molecular structure with its biological function.
Chemo-Proteomic Approaches for Target Deconvolution in Quinazoline Research
Identifying the specific protein targets of a bioactive compound is a central challenge in drug discovery. Chemo-proteomics has emerged as a powerful strategy for the unbiased, proteome-wide identification of molecular targets, a process known as target deconvolution. biomedres.us These approaches are particularly valuable for elucidating the mechanism of action for compounds identified through phenotypic screening, such as those based on the quinazoline scaffold.
One prominent chemo-proteomic method is Activity-Based Protein Profiling (ABPP). ABPP utilizes chemical probes that are designed to react with the active sites of specific enzyme families. nih.gov In a competitive ABPP experiment, a cell lysate or living cells are pre-incubated with the compound of interest (e.g., a quinazoline derivative) before being treated with a broad-spectrum activity-based probe. If the compound binds to a particular enzyme, it will block the binding of the probe. By using quantitative mass spectrometry to compare the protein labeling profiles of treated versus untreated samples, researchers can identify the proteins that are specifically engaged by the compound. This approach has been successfully used to identify β-ketoacyl-ACP-synthase II (FabF) as a target for an antibacterial quinazoline derivative. nih.gov
Another common approach is affinity-based protein profiling. Here, the quinazoline molecule is chemically modified with a reactive group for covalent attachment to its targets and a reporter tag (like biotin) for enrichment. The modified compound is incubated with a proteome, and its binding partners are "pulled down" using the affinity tag (e.g., with streptavidin beads). The enriched proteins are then identified by mass spectrometry, revealing the direct and indirect interaction partners of the compound. These unbiased, system-wide approaches are essential for discovering novel targets and understanding the polypharmacology (multiple-target effects) of quinazoline derivatives.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzyl 6,7 Dimethoxyquinazolin 4 Amine Analogs
Rational Design and Synthesis of N-benzyl-6,7-dimethoxyquinazolin-4-amine Derivatives
The rational design and synthesis of derivatives of this compound are pivotal in exploring and optimizing their therapeutic potential. These efforts typically involve systematic modifications of different parts of the molecule to understand their contribution to biological activity and physicochemical properties. The synthesis of these analogs often begins with a 2-amino-4,5-dimethoxybenzoic acid precursor, which undergoes cyclization to form the quinazoline (B50416) core. Subsequent reactions, such as chlorination at the 4-position followed by nucleophilic substitution with various benzylamines, allow for the introduction of diverse functionalities. researchgate.net
The N-benzyl moiety of this compound plays a crucial role in its interaction with biological targets. Modifications to this part of the molecule have been shown to significantly impact potency and selectivity. Structure-activity relationship studies have revealed that the position and nature of substituents on the benzyl (B1604629) ring can drastically alter the biological activity of these compounds. mdpi.com
Research has shown that substitutions on the benzyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions (ortho, meta, para) of the benzyl ring has been explored. Studies have indicated that para-substitution on the benzyl ring is often more favorable for activity than ortho-substitution. mdpi.com Furthermore, the presence of specific functional groups, such as hydroxy or methoxy (B1213986) groups, can also influence the activity profile. mdpi.com For example, a hydroxy substitution on the benzyl ring has been found to be more active than a methoxy substitution in certain contexts. mdpi.com
| Compound | R (Substitution on Benzyl Ring) | Cell Line | IC50 (µM) | Source |
|---|---|---|---|---|
| 1 | H | HepG2 | >100 | researchgate.net |
| 2 | 4-OH | HepG2 | 0.28 | mdpi.com |
| 3 | 4-OCH3 | HepG2 | >100 | researchgate.net |
| 4 | 3-Br | A431 | 0.098 | mdpi.com |
The quinazoline ring itself, along with its substituents, forms the core pharmacophore responsible for the primary biological activity. The 6,7-dimethoxy substitution pattern is a key feature in many biologically active quinazoline derivatives, contributing to their binding affinity with various enzymes. nih.gov These electron-donating groups are believed to enhance the binding of the quinazoline core to its target. mdpi.com Altering these methoxy groups or introducing other substituents at these positions can significantly affect the compound's activity. For instance, replacing the 6,7-dimethoxy groups with a dioxolane ring has been shown to result in a decrease in inhibitory effects against certain kinases. nih.gov
The 4-amino group serves as a crucial linker to the N-benzyl moiety and is a critical hydrogen bond donor for interaction with target proteins. Modifications at this position, such as replacing the amino linker with other functional groups, can lead to a substantial decrease in activity. nih.gov The nature of the substituent at the 4-position is pivotal for maintaining the necessary interactions within the binding pocket of the target enzyme.
| Compound | Substitution at C6, C7 | Cell Line | IC50 (µM) | Source |
|---|---|---|---|---|
| 5 | 6,7-di-OCH3 | A431 | 0.77 | mdpi.com |
| 6 | 6,7-(OCH2O) | A431 | >10 | nih.gov |
| 7 | 6-OCH3, 7-O(CH2)3N(CH3)2 | MCF-7 | 5.02 | mdpi.com |
Bioisosteric replacement is a widely used strategy in drug design to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves replacing a functional group with another that has similar physical or chemical properties. In the context of the this compound scaffold, bioisosteric replacements can be applied to the quinazoline ring itself. nih.gov The goal is to identify novel core structures that retain the essential binding interactions while offering improved drug-like properties.
For example, the quinazoline ring can be replaced by other heterocyclic systems such as quinoline (B57606), pyridopyrimidine, or thienopyrimidine to explore new chemical space and potentially discover compounds with enhanced activity or different selectivity profiles. nih.gov Such modifications can alter the electronic distribution, rigidity, and hydrogen bonding capacity of the core structure, leading to changes in biological activity. The success of a bioisosteric replacement depends on the ability of the new scaffold to maintain the key pharmacophoric features necessary for target engagement.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ingentaconnect.com For the this compound series, QSAR models can be invaluable tools for predicting the activity of novel derivatives, guiding the design of more potent compounds, and understanding the key molecular features that govern their biological effects.
The development of a predictive QSAR model for this compound analogs involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values against a specific cancer cell line) is compiled. nih.gov The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.
Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), are then employed to build a mathematical equation that correlates the molecular descriptors with the biological activity. researchgate.netmdpi.com The goal is to create a model that can accurately predict the activity of new, unsynthesized compounds based solely on their calculated descriptors.
For instance, a hypothetical QSAR model for a series of quinazoline derivatives might take the form of a linear equation:
log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...
where log(1/IC50) represents the biological activity, and c1, c2, etc., are the coefficients for the respective molecular descriptors.
The selection of appropriate molecular descriptors is a critical step in building a robust and predictive QSAR model. A large number of descriptors can be calculated for each molecule, but not all of them will be relevant to the biological activity. Including irrelevant or redundant descriptors can lead to overfitting and poor predictive performance of the model. Therefore, various feature selection techniques are used to identify a smaller subset of descriptors that are most influential in determining the activity. ingentaconnect.com
Once a QSAR model is developed, it must be rigorously validated to ensure its reliability and predictive power. nih.gov Validation is typically performed using both internal and external methods. Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's stability and robustness using the training set of data. nih.gov External validation involves using the developed model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. A high correlation between the predicted and experimental activities for the test set (R²pred) indicates that the model has good predictive ability. nih.gov A robust QSAR model for quinazoline derivatives typically exhibits a high q² and R²pred value, demonstrating its potential to be a valuable tool in the design of new and more effective this compound-based therapeutic agents. nih.gov
Pharmacophore Elucidation and Mapping for this compound Derivatives
The 4-aminoquinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. nih.govresearchgate.net Pharmacophore modeling for derivatives of this compound helps to define the key molecular features essential for their interaction with biological targets. While a single, universal pharmacophore model does not exist, analysis of various quinazoline-based inhibitors targeting different enzymes, such as protein kinases, reveals a consistent pattern of essential structural motifs. nih.govnih.govmdpi.com
A general pharmacophore model for 4-amino-6,7-dimethoxyquinazoline derivatives can be constructed based on recurring features identified in structure-activity relationship (SAR) studies. This model typically includes:
Aromatic/Hydrophobic Core: The quinazoline ring system itself serves as a central hydrophobic scaffold that anchors the molecule within the binding site of a target protein, often engaging in π-π stacking interactions.
Hydrogen Bond Acceptors: The nitrogen atoms of the quinazoline ring, particularly N1 and N3, can act as hydrogen bond acceptors, interacting with donor residues in the protein.
Hydrogen Bond Donor: The amino group at the C4 position is a critical hydrogen bond donor. nih.gov Studies on kinase inhibitors frequently show this group forming a crucial hydrogen bond with a conserved amino acid residue (like the hinge region of a kinase), which is often essential for potent inhibitory activity. researchgate.net
Hydrophobic/Substituent Region 1 (C6/C7): The 6,7-dimethoxy groups are key features for enhancing potency. nih.gov These groups can occupy a specific sub-pocket, and their electron-donating nature can modulate the electronic properties of the quinazoline ring. The importance of these dimethoxy groups for potent activity has been highlighted in studies of G9a inhibitors. nih.gov
Hydrophobic/Substituent Region 2 (C4-substituent): The N-benzyl group at the C4 position typically occupies a hydrophobic pocket. The orientation and substitution pattern of this benzyl ring are critical for modulating activity and selectivity.
Computational studies, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking, have been employed to refine these pharmacophore models for various classes of quinazoline derivatives. nih.govnih.govfrontiersin.org For instance, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) contour maps often reveal specific regions around the quinazoline scaffold where steric bulk, hydrophobic character, or electrostatic interactions are favorable or unfavorable for activity. nih.govfrontiersin.org For kinase inhibitors, a hydrophobic moiety on the C4-amino substituent is often required for optimal binding. frontiersin.org
The table below illustrates the key pharmacophoric features derived from various studies on biologically active 4-aminoquinazoline analogs.
| Pharmacophoric Feature | Structural Moiety on this compound | Role in Biological Interaction |
| Aromatic Ring (R) | Quinazoline Core | Hydrophobic interactions, π-π stacking |
| Hydrogen Bond Acceptor (A) | Quinazoline N1, N3 | Interaction with H-bond donor residues |
| Hydrogen Bond Donor (D) | 4-Amino Group (-NH-) | Key interaction with H-bond acceptor residues (e.g., kinase hinge) |
| Hydrophobic Group (H) | 6,7-Dimethoxy Groups | Occupy hydrophobic sub-pockets, enhance potency |
| Hydrophobic Group (H) | Benzyl Group | Interaction with hydrophobic regions of the binding site |
These features collectively define the spatial arrangement of functionalities required for the biological activity of this compound derivatives, guiding the rational design of new and more potent analogs. nih.gov
Conformational Analysis and Stereochemical Considerations in Quinazoline Chemistry
The biological activity of this compound and its analogs is intrinsically linked to their three-dimensional structure, which is governed by conformational flexibility and potential stereoisomerism.
Conformational Analysis
The quinazoline core is an aromatic, bicyclic system and is therefore largely planar. nih.gov The primary sources of conformational flexibility in this compound arise from the rotation around single bonds, specifically:
The C4—N bond between the quinazoline ring and the exocyclic amino group.
The N—CH₂ bond of the benzyl substituent.
The C—O bonds of the 6,7-dimethoxy groups.
The rotation around the C4—N bond is of particular importance. In related N-aryl-quinazolinones, the barrier to rotation around the N-C(aryl) bond can be substantial, leading to atropisomerism, especially when bulky ortho substituents are present. researchgate.netresearchgate.net For this compound, while the N-benzyl group is less sterically demanding than a directly attached aryl group, the rotational barrier can still influence the molecule's preferred conformation. The presence of substituents on the benzyl ring, particularly at the ortho positions, would be expected to increase this rotational barrier. researchgate.netelsevierpure.com Computational studies on related systems have been used to calculate these energy barriers, which can range from approximately 18 to over 30 kcal/mol depending on the substituents. researchgate.netresearchgate.net The preferred conformation will seek to minimize steric repulsion between the benzyl group and the hydrogen atom at the C5 position of the quinazoline ring.
Stereochemical Considerations
The parent compound, this compound, is achiral and does not have any stereocenters. However, stereochemistry becomes a critical consideration in its derivatives under several circumstances:
Atropisomerism: As mentioned, if rotation around the C4—N bond is sufficiently restricted by bulky substituents on the benzyl ring (e.g., ortho-methyl or ortho-chloro groups), stable atropisomers can exist. researchgate.net These atropisomers are non-superimposable mirror images and may exhibit different biological activities and pharmacokinetic profiles. The energy barriers to rotation in some N-aryl quinazolinones have been found to be high enough (e.g., 112.7 to 140.8 kJ/mol) to allow for the isolation of stable enantiomers at room temperature. researchgate.net
Introduction of Chiral Centers: The introduction of a chiral center on the benzyl group or on a substituent elsewhere in the molecule will result in enantiomers or diastereomers. For instance, substitution on the benzylic methylene (B1212753) bridge (e.g., N-(α-methylbenzyl)-6,7-dimethoxyquinazolin-4-amine) would create a stereocenter.
Diastereomerism in Fused Systems: In more complex derivatives where additional rings are fused to the quinazoline scaffold, the creation of multiple stereocenters can lead to a variety of diastereomers, each with a unique 3D geometry and potentially distinct biological effects. researchgate.net
The stereochemical purity of quinazoline derivatives is often verified using techniques like chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Understanding these conformational and stereochemical aspects is crucial for designing selective and potent analogs, as target proteins are chiral environments and often interact stereospecifically with ligands.
The table below summarizes the key conformational and stereochemical features of the quinazoline scaffold.
| Feature | Description | Relevance to this compound |
| Ring System Conformation | The quinazoline bicyclic ring is inherently planar and rigid. | Provides a stable scaffold for substituent orientation. |
| Rotational Barriers | Energy barrier to rotation around the C4—N bond. | Influences the preferred 3D conformation; can lead to atropisomerism in substituted analogs. researchgate.netresearchgate.net |
| Chirality | The parent compound is achiral. | Stereocenters can be introduced via substitution, leading to enantiomers/diastereomers. |
| Atropisomerism | Axially chiral isomers resulting from restricted rotation. | Possible in derivatives with bulky ortho-substituents on the benzyl ring. researchgate.netacs.org |
Computational Chemistry and in Silico Approaches to N Benzyl 6,7 Dimethoxyquinazolin 4 Amine Research
Molecular Docking Simulations with Identified Targets for Quinazoline (B50416) Ligands
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. rjsocmed.com This method is crucial for understanding the binding mode and affinity of quinazoline derivatives. For the N-benzyl-6,7-dimethoxyquinazolin-4-amine scaffold, research has identified several potential protein targets where related quinazoline and quinoline (B57606) compounds have shown inhibitory activity.
Docking studies on these targets reveal key interactions that are likely essential for the biological activity of this class of compounds. For instance, the quinazoline core frequently acts as a scaffold that positions functional groups to interact with specific amino acid residues in the active site of a protein. Common interactions include hydrogen bonds formed by the amine groups and nitrogen atoms within the quinazoline ring system, as well as hydrophobic and pi-stacking interactions involving the benzyl (B1604629) and dimethoxy groups. nih.govekb.eg
Several studies have docked quinazoline analogues into the active sites of various enzymes. For example, in studies with histone lysine (B10760008) methyltransferase G9a, the dimethoxy feature was found to be important for achieving the correct binding pose. nih.gov The protonated N-1 and 4-amino moiety of the core scaffold were shown to interact with key aspartate residues, such as Asp1088 and Asp1083. nih.gov Similarly, docking studies of quinazolin-2,4-dione derivatives against the main protease (Mpro) of SARS-CoV-2 showed interactions with residues like GLN127, LYS5, and LYS137. ekb.eg These findings suggest that this compound could potentially interact with a range of targets through similar binding modes.
| Protein Target | PDB ID | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Histone Methyltransferase G9a | 3K5K | Asp1088, Asp1083 | Hydrogen Bond |
| c-Met Kinase | Not Specified | Not Specified | Not Specified |
| CDK2 | 1PYE | Not Specified | Hydrogen Bond, Hydrophobic |
| SARS-CoV-2 Main Protease (Mpro) | 7BQY | GLN127, LYS5, LYS137 | Hydrogen Bond, Arene-Cation |
| Acetylcholinesterase (AChE) | Not Specified | Trp84, Phe330, Asp72, Tyr70, Trp279 | Ammonium-Pi, Pi-Pi Stacking |
Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. physchemres.org MD simulations are crucial for validating docking poses and understanding how the ligand and protein adapt to each other. mdpi.com The simulation tracks the movements and interactions of all atoms in the system, which typically includes the protein, the ligand, water molecules, and ions, over a period of nanoseconds to microseconds.
MD simulations can also reveal important conformational changes in the protein upon ligand binding. nih.gov These changes can be essential for the protein's function and the ligand's inhibitory mechanism. Furthermore, by calculating the binding free energy over the simulation trajectory using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), researchers can obtain a more accurate estimation of the binding affinity than from docking scores alone. physchemres.orgmdpi.com
| Simulation Step | Purpose | Key Analysis/Metric |
|---|---|---|
| System Setup | Prepare the docked complex in a simulated physiological environment. | Solvation in a water box, addition of counter-ions. |
| Minimization | Remove steric clashes and relax the system to a low-energy state. | Potential energy of the system. |
| Equilibration | Gradually bring the system to the desired temperature and pressure. | Temperature, pressure, and density stabilization. |
| Production Run | Generate the trajectory of atomic motion over time for analysis. | Atomic coordinates saved at regular intervals. |
| Trajectory Analysis | Evaluate the stability and dynamics of the complex. | RMSD, RMSF, hydrogen bond analysis, binding free energy (MM-PBSA/GBSA). |
Virtual Screening Methodologies for Novel Scaffolds based on this compound
Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov The this compound structure can serve as an excellent starting point or query for discovering novel and more potent derivatives. There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. nih.gov A library of compounds is docked into the active site of the target, and the compounds are ranked based on their docking scores, which estimate binding affinity. mdpi.com This approach is powerful for discovering diverse chemical scaffolds that can fit into the target's binding pocket.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. nih.gov This approach utilizes the knowledge of known active molecules, such as this compound. A model, known as a pharmacophore, is created based on the essential steric and electronic features required for biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). mdpi.com This pharmacophore model is then used to screen compound databases for molecules that possess these key features in the correct spatial arrangement.
By employing these VS methodologies, researchers can efficiently filter through millions of compounds to prioritize a smaller, more manageable number for synthesis and experimental testing, significantly accelerating the drug discovery process.
In Silico Prediction of Molecular Properties for Lead Optimization (e.g., Lipinski's Rule of Five)
During the lead optimization phase, it is critical to ensure that a compound not only has high potency but also possesses favorable drug-like properties. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule. mdpi.comnih.gov One of the most well-known guidelines for predicting oral bioavailability is Lipinski's Rule of Five. biotechnologia-journal.orgscispace.com
Lipinski's Rule of Five states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:
Molecular Weight (MW) ≤ 500 Daltons
Log P (octanol-water partition coefficient) ≤ 5
Hydrogen Bond Donors (nON) ≤ 5
Hydrogen Bond Acceptors (nOHN) ≤ 10
This compound generally adheres to these rules, making it a good starting point for drug development. Other important molecular properties, such as Total Polar Surface Area (TPSA), which is a predictor of drug permeability, and aqueous solubility (LogS), are also routinely calculated to assess a compound's drug-likeness. biotechnologia-journal.org These predictive models help chemists to modify the lead structure to improve its pharmacokinetic profile without sacrificing its potency.
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight | 295.34 g/mol | ≤ 500 | Yes |
| Log P | 3.3 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 5 | ≤ 10 | Yes |
| Total Polar Surface Area (TPSA) | 64.3 Ų | ≤ 140 Ų (for CNS penetration) | Yes |
Quantum Chemical Calculations for Electronic Structure Analysis of Quinazoline Derivatives
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules. researchgate.net These methods are used to analyze the distribution of electrons and predict molecular properties that are fundamental to chemical reactivity and intermolecular interactions.
Key parameters derived from quantum chemical calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net
Molecular Electrostatic Potential (MEP) Map: The MEP map visualizes the charge distribution across the molecule. epstem.net It identifies electron-rich (nucleophilic) regions, which are prone to electrophilic attack, and electron-poor (electrophilic) regions, which are susceptible to nucleophilic attack. This information is invaluable for understanding and predicting how a quinazoline derivative will interact with its biological target, particularly in forming hydrogen bonds and other non-covalent interactions. epstem.net
By analyzing the electronic properties of this compound and its derivatives, researchers can better understand the structural features that govern their biological activity and design new compounds with enhanced interaction capabilities.
Advanced Biophysical and Analytical Techniques in N Benzyl 6,7 Dimethoxyquinazolin 4 Amine Research
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful label-free optical technique used to monitor biomolecular interactions in real time. bioradiations.comnih.gov In the context of N-benzyl-6,7-dimethoxyquinazolin-4-amine research, SPR is invaluable for quantifying the kinetics of its binding to a specific protein target. The experiment involves immobilizing the target protein onto a sensor chip. A solution containing this compound (the analyte) is then flowed over this surface. nih.gov Binding between the analyte and the immobilized ligand (the protein) causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. nih.gov
The resulting sensorgram provides a real-time profile of the binding event, allowing for the determination of key kinetic parameters:
Association rate constant (k_a_): This value represents the rate at which the compound binds to its target.
Dissociation rate constant (k_d_): This value indicates the stability of the complex, representing the rate at which the compound dissociates from its target.
Equilibrium dissociation constant (K_D_): Calculated as the ratio of k_d_ to k_a_, the K_D_ value is a measure of binding affinity. A lower K_D_ signifies a higher binding affinity.
This kinetic data is crucial for lead optimization, as it allows researchers to differentiate compounds based not only on their affinity but also on their binding and dissociation characteristics, which can influence their pharmacological effect.
| Parameter | Description | Representative Value |
| k_a (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁵ |
| k_d_ (s⁻¹) | Dissociation Rate Constant | 3.0 x 10⁻⁴ |
| K_D_ (nM) | Equilibrium Dissociation Constant | 2.0 |
This table presents hypothetical SPR data for the binding of a quinazoline-based inhibitor to its target protein to illustrate the typical output of such an experiment.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org This provides a complete thermodynamic profile of the interaction between this compound and its target protein in a single experiment. harvard.edu In an ITC experiment, a solution of the compound is titrated into a sample cell containing the target protein, and the minute temperature changes are precisely measured.
The direct measurement of heat allows for the determination of:
Binding Affinity (K_D_): Similar to SPR, ITC provides a measure of how tightly the compound binds to its target.
Stoichiometry (n): This reveals the ratio in which the compound and protein bind, for example, 1:1 or 2:1.
Enthalpy Change (ΔH): This indicates the change in heat upon binding, reflecting the formation and breaking of bonds.
Entropy Change (ΔS): This represents the change in the disorder of the system upon binding.
By determining both the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding (ΔG), researchers can gain deep insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). utwente.nl This information is critical for understanding the mechanism of binding and for rationally designing derivatives with improved affinity and specificity.
| Thermodynamic Parameter | Description | Illustrative Value |
| Stoichiometry (n) | Molar binding ratio (Ligand:Protein) | 1.05 |
| Affinity (K_D) | Equilibrium Dissociation Constant | 50 nM |
| Enthalpy (ΔH) | Enthalpic contribution to binding | -8.5 kcal/mol |
| Entropy (TΔS) | Entropic contribution to binding | +1.5 kcal/mol |
| Gibbs Free Energy (ΔG) | Overall binding energy | -10.0 kcal/mol |
This table shows representative thermodynamic data that could be obtained from an ITC experiment, illustrating the binding profile of a small molecule inhibitor.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand-Protein Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-level information about molecular interactions in solution. researchgate.net For studying the binding of this compound to its protein target, several NMR methods are particularly useful.
Saturation Transfer Difference (STD-NMR): This ligand-observed experiment is excellent for fragment screening and identifying binding. In STD-NMR, the protein is selectively saturated with radiofrequency pulses. If the compound binds, this saturation is transferred to it and can be detected in the compound's NMR spectrum. The specific protons of the compound that are in closest proximity to the protein surface receive the most saturation, revealing the binding epitope of the ligand.
Chemical Shift Perturbation (CSP): Also known as chemical shift mapping, this is a protein-observed technique. nih.gov A 2D NMR spectrum of an isotopically labeled (¹⁵N or ¹³C) protein is recorded in the absence and presence of this compound. bcm.edu Upon binding, the chemical environment of the amino acid residues in the binding pocket changes, causing their corresponding peaks in the spectrum to shift. researchgate.net By mapping these shifts onto the protein's structure, the binding site can be precisely identified. nih.gov The magnitude of the shifts can also be used to calculate the binding affinity (K_D_). researchgate.net
| Residue Number | Amino Acid | Unbound ¹H Shift (ppm) | Bound ¹H Shift (ppm) | Unbound ¹⁵N Shift (ppm) | Bound ¹⁵N Shift (ppm) | Combined Shift Perturbation (ppm) |
| 54 | Gly | 8.31 | 8.45 | 109.2 | 110.1 | 0.23 |
| 78 | Val | 7.98 | 8.12 | 121.5 | 121.7 | 0.16 |
| 80 | Leu | 8.52 | 8.75 | 122.3 | 123.5 | 0.38 |
| 126 | Thr | 8.15 | 8.33 | 113.8 | 114.1 | 0.21 |
This table provides a hypothetical example of chemical shift perturbation data for key residues in a protein's binding pocket upon interaction with a quinazoline (B50416) inhibitor.
X-ray Crystallography and Cryo-Electron Microscopy for Co-Crystal Structure Determination
Determining the high-resolution, three-dimensional structure of this compound in complex with its target protein is a cornerstone of structure-based drug design. nih.govnih.gov
X-ray Crystallography: This technique remains the gold standard for obtaining atomic-resolution structural data of protein-ligand complexes. springernature.com It requires growing a high-quality crystal of the protein that has been co-crystallized with or soaked in a solution of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. nih.gov The final structure reveals the precise binding mode, orientation, and conformation of the compound within the active site, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that are critical for affinity and selectivity. frontiersin.org
Cryo-Electron Microscopy (Cryo-EM): A rapidly advancing technique, cryo-EM is becoming increasingly powerful for structure determination, especially for large protein complexes or proteins that are difficult to crystallize. embopress.org Recent advancements have enabled cryo-EM to resolve structures of smaller proteins at near-atomic resolution. nih.govbiorxiv.org For a complex involving this compound, cryo-EM could provide a viable alternative to X-ray crystallography, revealing similar details about the binding interaction without the need for crystallization.
| Parameter | Description | Example Value |
| PDB ID | Protein Data Bank Accession Code | N/A (Hypothetical) |
| Resolution (Å) | Measure of structural detail | 1.8 |
| Space Group | Crystal lattice symmetry | P2₁2₁2₁ |
| R_work / R_free_ | Model quality indicators | 0.19 / 0.22 |
| Key Interactions | Observed binding forces | H-bond to Thr78, Pi-stacking with Phe126 |
This table summarizes typical parameters reported for a solved X-ray crystal structure of a protein-ligand complex.
Mass Spectrometry-Based Approaches for Target Identification and Metabolite Profiling
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. griffith.edu.au It has diverse applications in drug discovery, from identifying protein targets to characterizing metabolic pathways.
Target Identification: In cases where the direct molecular target of this compound is unknown, MS-based proteomics can be employed. One common approach is a cellular thermal shift assay (CETSA) coupled with MS. This method relies on the principle that ligand binding can stabilize a protein against heat-induced denaturation. ebi.ac.uk Cell lysates are treated with the compound, heated, and the aggregated proteins are separated from the soluble ones. Quantitative mass spectrometry is then used to identify which proteins remained soluble at higher temperatures in the presence of the compound, pointing to them as potential binding targets.
Metabolite Profiling: Understanding the metabolic fate of a compound is crucial for drug development. Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for metabolite profiling. researchgate.netchula.ac.th this compound can be incubated with liver microsomes (in vitro) or administered to preclinical models (in vivo). Samples are then analyzed by high-resolution MS to detect and identify metabolites formed through processes like oxidation, demethylation, or conjugation. soton.ac.uknih.gov This information helps in identifying potential pharmacologically active or toxic metabolites and understanding the compound's clearance pathways. nih.gov
| Observed m/z | Proposed Metabolite | Metabolic Reaction |
| 312.1394 | This compound | Parent Compound |
| 328.1343 | Hydroxylated Parent | Phase I: Oxidation |
| 298.1238 | O-demethylated Parent | Phase I: Demethylation |
| 488.1711 | Glucuronide Conjugate of Parent | Phase II: Glucuronidation |
This table provides an illustrative list of potential metabolites of this compound that could be identified using high-resolution mass spectrometry.
Early Stage Drug Discovery Concepts and Optimization Strategies for N Benzyl 6,7 Dimethoxyquinazolin 4 Amine
Hit-to-Lead Identification and Validation Processes in Quinazoline (B50416) Research
The journey of a new drug begins with the identification of a "hit," a molecule that shows desired biological activity in an initial screen. For quinazoline-based compounds, this process often involves high-throughput screening (HTS) against a specific biological target, such as a protein kinase. The 6,7-dimethoxyquinazoline (B1622564) core is recognized as a versatile pharmacophore, suitable as a foundational structure for small molecule drugs. proquest.com
Once a hit like N-benzyl-6,7-dimethoxyquinazolin-4-amine is identified, it undergoes a rigorous validation process to confirm its activity and potential for further development. This hit-to-lead (H2L) phase aims to refine initial hits into more promising lead compounds. Key steps in this process include:
Confirmation of Activity: Re-testing the compound in the primary assay to ensure the initial result was not a false positive.
Dose-Response Analysis: Determining the concentration at which the compound shows its effect, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Structural Verification: Confirming the chemical structure and purity of the hit compound.
Analog Synthesis and Preliminary SAR: Synthesizing and testing a small number of closely related analogs to understand the initial structure-activity relationship (SAR). This helps in identifying which parts of the molecule are crucial for its biological activity. For 4-aminoquinazoline derivatives, SAR studies have been crucial in identifying key structural factors for high affinity and selectivity. nih.gov
Assessment of Drug-like Properties: Early evaluation of physicochemical properties such as solubility, lipophilicity, and metabolic stability to gauge the compound's potential for oral bioavailability.
The 6,7-dimethoxy substitution on the quinazoline ring is known to be important for biological activity in various contexts, including as alpha-1-adrenoceptor antagonists and histone lysine (B10760008) methyltransferase G9a inhibitors. The N-benzyl group at the 4-amino position provides a key point for interaction with the target protein and a site for further chemical modification.
Lead Optimization Strategies for Enhancing Potency and Selectivity of Quinazoline Derivatives
For quinazoline derivatives, a common strategy involves modifying the substituents on the quinazoline core and the 4-amino group. Structure-activity relationship studies of 4-aminoquinazoline derivatives have shown that modifications at various positions can significantly impact their inhibitory activity and selectivity. nih.gov
Key Optimization Strategies:
Modification of the 4-Anilino Moiety: In many quinazoline-based kinase inhibitors, the 4-anilino group plays a crucial role in binding to the ATP-binding pocket of the kinase. For this compound, replacing the benzyl (B1604629) group with various substituted aryl or heteroaryl groups can fine-tune the compound's interaction with the target. For instance, introducing small hydrophobic substituents on a terminal benzene (B151609) ring can lead to elevated inhibitory activity. mdpi.com
Substitution on the Quinazoline Core: While the 6,7-dimethoxy groups are often beneficial, exploring other substitutions at these and other positions (e.g., C2, C5, C8) can further enhance potency and selectivity.
Introduction of Flexible Linkers: Incorporating flexible linkers between the quinazoline core and a substituent can allow for optimal positioning of the molecule within the target's binding site.
| Modification Strategy | Rationale | Potential Outcome |
| Substitution on the Benzyl Ring | Explore interactions with hydrophobic pockets in the target binding site. | Increased potency and/or selectivity. |
| Replacement of the Benzyl Group | Introduce different functionalities to form new interactions (e.g., hydrogen bonds). | Altered target profile, improved potency. |
| Modification of the 6,7-Dimethoxy Groups | Modulate solubility and electronic properties of the quinazoline core. | Improved pharmacokinetic properties. |
| Introduction of a C2-Substituent | Probe for additional binding interactions. | Enhanced potency. |
Prodrug Design and Delivery System Concepts for Quinazoline Compounds
Even with optimal potency and selectivity, a drug candidate's effectiveness can be limited by poor pharmacokinetic properties, such as low solubility or rapid metabolism. Prodrug design is a strategy to overcome these limitations. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.
For quinazoline compounds, several prodrug strategies can be envisioned:
Improving Solubility: If this compound exhibits poor aqueous solubility, a hydrophilic moiety (e.g., a phosphate (B84403) or an amino acid) could be attached to the molecule. This moiety would be cleaved by enzymes in the body to release the active drug.
Enhancing Permeability: To improve absorption across biological membranes, a lipophilic group could be temporarily attached to the molecule.
Targeted Delivery: A prodrug can be designed to be activated by enzymes that are overexpressed in specific tissues or tumors, thereby concentrating the active drug at the site of action and reducing systemic toxicity.
Beyond prodrugs, advanced drug delivery systems such as nanoparticles, liposomes, and micelles can be employed to improve the therapeutic index of quinazoline compounds by altering their distribution and release profiles in the body.
Multi-Target Ligand Design Based on the this compound Scaffold
Complex diseases like cancer often involve multiple signaling pathways. Multi-target ligands, which are single molecules designed to interact with multiple biological targets, offer a promising therapeutic approach. The quinazoline scaffold is well-suited for the design of multi-target agents due to its ability to be extensively decorated with different functional groups, allowing for the incorporation of pharmacophoric features for various targets. proquest.com
The this compound scaffold can serve as a template for designing multi-target kinase inhibitors. For example, by modifying the benzyl group or other positions on the quinazoline ring, it may be possible to design compounds that inhibit both a primary target kinase and other kinases involved in resistance pathways or parallel signaling cascades.
Examples of Multi-Targeting Strategies with Quinazoline Scaffolds:
| Target Combination | Therapeutic Rationale |
| EGFR/VEGFR2 | Simultaneously inhibit tumor cell proliferation and angiogenesis. |
| EGFR/PI3Kα | Overcome resistance mediated by the PI3K/Akt pathway. |
| Multiple Kinases in a single pathway | Achieve a more complete blockade of a signaling cascade. |
Strategies for Overcoming Resistance Mechanisms at the Molecular Level (e.g., Kinase Mutations)
A major challenge in cancer therapy is the development of drug resistance, often caused by mutations in the target protein that prevent the drug from binding effectively. In the context of quinazoline-based kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), specific mutations like T790M are a common cause of acquired resistance to first-generation inhibitors.
The development of next-generation inhibitors that can overcome these resistance mechanisms is a key focus of drug discovery. Strategies to overcome resistance at the molecular level include:
Covalent Inhibition: Designing inhibitors that form a covalent bond with a specific amino acid residue in the target protein's binding site. This can lead to irreversible inhibition and can be effective against certain resistance mutations.
Allosteric Inhibition: Developing inhibitors that bind to a site on the protein different from the active site (an allosteric site). This can modulate the protein's activity and can be effective even when the primary binding site is mutated.
Structure-Based Design: Using the crystal structure of the mutant protein to design new inhibitors that can accommodate the structural changes caused by the mutation and still bind with high affinity.
For the this compound scaffold, these strategies could be applied to develop derivatives that are active against both the wild-type and mutant forms of a target kinase. For example, modifications to the benzyl group or the quinazoline core could be made to avoid steric clashes with a mutated residue or to form new interactions that compensate for the loss of binding affinity.
Future Perspectives and Emerging Research Avenues for N Benzyl 6,7 Dimethoxyquinazolin 4 Amine Analogues
Integration of Artificial Intelligence and Machine Learning in Quinazoline (B50416) Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of drug discovery and development. jsr.org These powerful computational tools can analyze vast and complex datasets to identify novel drug candidates, predict their biological activities, and optimize their pharmacological properties, thereby accelerating the entire process. nih.govmdpi.com
For N-benzyl-6,7-dimethoxyquinazolin-4-amine analogues, AI and ML can be instrumental in several key areas. Generative models, a subset of AI, can design novel quinazoline derivatives with tailored properties by learning from existing chemical and biological data. nih.gov These models can explore a vast chemical space to propose structures with enhanced potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Furthermore, machine learning algorithms can be trained to predict the biological targets of these novel compounds. nih.gov By analyzing the structural features of the quinazoline derivatives and their interactions with various proteins, these algorithms can identify potential molecular targets, thus guiding further experimental validation. ijirt.org This in-silico approach can significantly reduce the time and resources required for target identification.
Predictive models for structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) are also being refined through machine learning. acs.org These models can elucidate the complex relationships between the chemical structure of this compound analogues and their biological activity, enabling medicinal chemists to make more informed decisions in the design and optimization of new drug candidates.
Exploration of Novel Biological Targets for this compound Derivatives
While quinazoline derivatives have been extensively studied for their effects on known biological targets such as receptor tyrosine kinases (RTKs), there is a growing interest in exploring novel targets to expand their therapeutic applications. nih.gov The unique structural features of this compound and its analogues make them promising candidates for interacting with a diverse range of proteins.
One emerging area of interest is the targeting of protein-protein interactions (PPIs), which are crucial in many disease processes but have been historically challenging to modulate with small molecules. The conformational flexibility and potential for diverse chemical modifications of the this compound scaffold could allow for the design of derivatives that can disrupt specific PPIs involved in cancer or other diseases.
Furthermore, the exploration of less-drugged or "orphan" targets is a key frontier in drug discovery. These are proteins that are known to be involved in disease but for which no drugs have yet been developed. High-throughput screening of this compound analogue libraries against a panel of such targets could lead to the discovery of first-in-class therapeutics.
Recent research has also highlighted the potential for quinazoline derivatives to act as multi-target inhibitors, simultaneously modulating the activity of several key proteins in a disease pathway. nih.gov This polypharmacological approach can offer advantages in terms of efficacy and the potential to overcome drug resistance. nih.gov For instance, derivatives of this compound could be designed to inhibit both cancer cell proliferation and angiogenesis, two critical processes in tumor growth. nih.gov
Development of Chemical Probes and Tools based on the Compound
Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in their native environment. The development of chemical probes based on the this compound scaffold can provide invaluable tools for basic research and drug discovery.
A well-characterized this compound analogue with high potency and selectivity for a specific biological target can be modified to create a chemical probe. This often involves the introduction of a reactive group for covalent labeling of the target protein or a tag for visualization or affinity purification. These probes can be used to identify and validate new drug targets, elucidate the mechanism of action of drugs, and study the role of specific proteins in disease.
For example, an this compound-based probe could be used to pull down its interacting proteins from a cell lysate, leading to the identification of novel binding partners and downstream signaling pathways. This information can provide crucial insights into the biological processes modulated by this class of compounds.
The development of fluorescently labeled probes would also allow for the visualization of the subcellular localization of the target protein and the study of its dynamics in living cells. This can provide a deeper understanding of the compound's mechanism of action at a cellular level.
Advanced Phenotypic Screening Approaches for Unbiased Target Discovery
Phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes without prior knowledge of their molecular target. This unbiased approach can lead to the discovery of compounds with novel mechanisms of action and the identification of previously unknown drug targets.
Advanced phenotypic screening platforms, such as high-content imaging and multi-parametric flow cytometry, can provide a wealth of information about the effects of this compound analogues on various cellular processes. By analyzing changes in cell morphology, protein expression, and organelle function, researchers can identify compounds that induce a desired phenotypic change, such as the selective killing of cancer cells.
Once a hit compound is identified through phenotypic screening, a significant challenge is to then identify its molecular target(s). This process, known as target deconvolution, can be accomplished through a variety of techniques, including affinity chromatography, expression profiling, and genetic approaches. The identification of the target of a phenotypically active this compound analogue can open up new avenues for drug development.
Synergistic Combinatorial Approaches in Chemical Biology Research
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies that target multiple pathways simultaneously. Synergistic combinatorial approaches, where the combined effect of two or more drugs is greater than the sum of their individual effects, are a promising strategy for improving therapeutic outcomes.
This compound analogues can be explored in combination with other therapeutic agents to identify synergistic interactions. For example, a derivative that inhibits a specific kinase could be combined with a chemotherapy drug or an immunotherapy agent to enhance its anti-cancer activity. High-throughput screening of compound combinations can be used to systematically identify synergistic pairs.
Furthermore, the concept of synthetic lethality, where the simultaneous perturbation of two genes or pathways leads to cell death while the perturbation of either one alone does not, provides a powerful framework for identifying novel drug combinations. This compound analogues could be screened for their ability to induce synthetic lethality in combination with known genetic alterations in cancer cells.
The integration of these advanced research avenues holds immense promise for the future of this compound analogues. By leveraging the power of artificial intelligence, exploring novel biological targets, developing sophisticated chemical tools, employing unbiased screening methods, and investigating synergistic combinations, the scientific community is poised to unlock the full therapeutic potential of this versatile chemical scaffold.
Q & A
Q. Advanced
- Solvent selection : Mixed solvents (e.g., THF/i-PrOH) enhance solubility of intermediates .
- Catalysis : Use of coupling agents (e.g., EDCl/HOBT) for amide bond formation in derivatives improves efficiency .
- Purification : Column chromatography (gradient elution with ethyl acetate/hexane) or recrystallization from DCM/MeOH resolves co-eluting impurities .
How should discrepancies in biological activity data (e.g., cytotoxicity vs. efficacy) be analyzed?
Q. Advanced
- Assay standardization : Ensure consistent cell lines (e.g., prostate cancer PC-3 vs. DU-145) and protocols (e.g., MTT vs. trypan exclusion) .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups, as seen in cytotoxicity studies .
- Purity validation : HPLC or LC-MS to rule out impurities (e.g., unreacted starting materials) affecting results .
What structural modifications enhance the anti-proliferative activity of quinazoline derivatives?
Q. Advanced
- Benzyl group substitution : Replacing benzyl with 2,3-dihydrobenzodioxinylcarbonyl moieties (as in cyclazosin analogues) increases apoptosis induction in prostate cancer models .
- Methoxy positioning : 6,7-dimethoxy groups are critical for EGFR inhibition in related compounds (e.g., AG1478); modifying their positions alters kinase selectivity .
What in vitro models are suitable for evaluating the pharmacological potential of this compound?
Q. Basic
- Antimicrobial : Broth microdilution (MIC determination) against Candida albicans or Staphylococcus aureus .
- Cytotoxicity : SRB or MTT assays in cancer cell lines (e.g., PC-3, MCF-7) .
- Solubility testing : Use DMSO for stock solutions (up to 25 mg/mL) with gentle warming, validated in similar quinazolines .
How can researchers address solubility limitations during pharmacological testing?
Q. Advanced
- Co-solvents : Ethanol or PEG-400 for in vivo studies, though concentrations must remain below toxicity thresholds (<1% v/v) .
- Prodrug design : Phosphate or hydrochloride salt formulations improve aqueous solubility, as demonstrated for PD153035 .
What analytical strategies resolve conflicting data in structure-activity relationship (SAR) studies?
Q. Advanced
- Docking studies : Molecular modeling (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like EGFR .
- Meta-analysis : Cross-reference synthetic yields, purity, and bioactivity data across studies to identify outliers .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Gloves and lab coats to avoid dermal exposure.
- Ventilation : Use fume hoods during synthesis due to potential amine volatility .
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
How do researchers validate target engagement in mechanistic studies?
Q. Advanced
- Biochemical assays : Direct kinase inhibition assays (e.g., EGFR IC₅₀ determination) using purified enzymes .
- Cellular thermal shift assays (CETSA) : Confirm compound binding to intended targets in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
